(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol
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Overview
Description
(S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol is a complex organic compound characterized by its unique structure, which includes two naphthalene rings and two chlorophenyl groups
Preparation Methods
The synthesis of (S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol typically involves several steps, including the formation of the naphthalene backbone and the introduction of the chlorophenyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of a palladium catalyst, a base such as sodium tert-butoxide, and a solvent like toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
(S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity
Mechanism of Action
The mechanism by which (S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are facilitated by the compound’s ability to form stable complexes with its targets, often involving hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
(S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol can be compared to other similar compounds, such as:
4-Chlorophenol: While both compounds contain chlorophenyl groups, 4-chlorophenol is much simpler in structure and lacks the naphthalene backbone.
Bis(4-chlorophenyl) disulfide: This compound also contains chlorophenyl groups but differs significantly in its chemical properties and applications.
4-Chlorophenylacetic acid: Another compound with a chlorophenyl group, but with different functional groups and reactivity.
The uniqueness of (S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol lies in its complex structure, which imparts distinct chemical and physical properties, making it valuable for a wide range of applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[3-(4-chlorophenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Cl2O2/c33-23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)35)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(34)16-12-20/h1-18,35-36H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVNDUQKTMJTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)O)O)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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